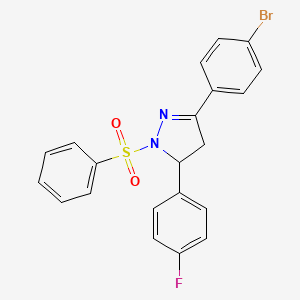
2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several biochemical and physiological effects that make it an attractive candidate for further investigation.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole' involves the reaction of 4-fluoroacetophenone, 4-bromobenzaldehyde, benzenesulfonyl hydrazide, and ammonium acetate in the presence of acetic acid and ethanol.
Starting Materials
4-fluoroacetophenone, 4-bromobenzaldehyde, benzenesulfonyl hydrazide, ammonium acetate, acetic acid, ethanol
Reaction
Step 1: Dissolve 4-fluoroacetophenone (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) in ethanol (10 mL) and add a catalytic amount of acetic acid., Step 2: Add benzenesulfonyl hydrazide (1.2 mmol) and ammonium acetate (1.2 mmol) to the reaction mixture., Step 3: Heat the reaction mixture at 80°C for 6 hours under reflux., Step 4: Cool the reaction mixture to room temperature and filter the precipitate., Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole in lab experiments is its potential to be developed into a new cancer treatment. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the development of new treatments for chronic pain and inflammatory diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research involving 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole. One possible direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could focus on developing new formulations of the compound that could improve its bioavailability and reduce any potential side effects. Finally, studies could be conducted to determine the compound's potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Applications De Recherche Scientifique
The potential applications of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole in scientific research are vast. This compound has been found to possess anti-cancer properties, making it an attractive candidate for the development of new cancer treatments. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O2S/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)28(26,27)19-4-2-1-3-5-19/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQDQWVRMSTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

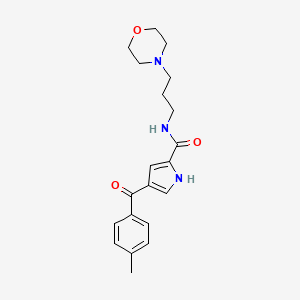
![1-Cyclohexyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2677595.png)
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)
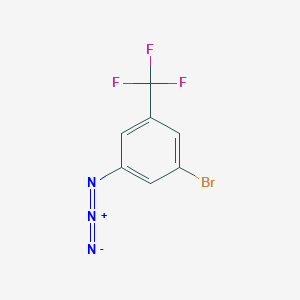
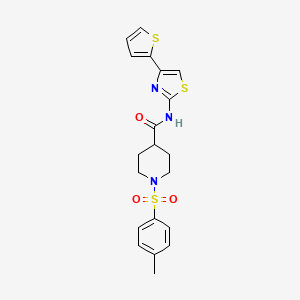
![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)
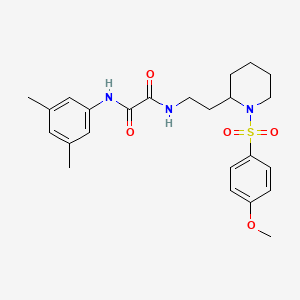
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)